Cas no 1486-65-3 (3,5-Di-Me ether-3,4',5,7-Tetrahydroxyflavone)

3,5-Di-Me ether-3,4',5,7-Tetrahydroxyflavone structure
1486-65-3 structure
Product Name:3,5-Di-Me ether-3,4',5,7-Tetrahydroxyflavone
CAS No:1486-65-3
MF:C17H14O6
MW:314.289465427399
CID:1999966
PubChem ID:10470863
Update Time:2025-04-21

3,5-Di-Me ether-3,4',5,7-Tetrahydroxyflavone Chemical and Physical Properties

Names and Identifiers

    • 3,5-Di-Me ether-3,4',5,7-Tetrahydroxyflavone
    • 3,5-Dimethyl-kaempferol
    • 3-Methyl-7,4'-dibenzyl-kampferol
    • 7-hydroxy-2-(4-hydroxy-phenyl)-3,5-dimethoxy-chromen-4-one
    • kaempferol-3,5-dimethyl ether
    • 7-hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxychromen-4-one
    • Kaempferol 3,5-dimethyl ether
    • AKOS030553471
    • 4h-1-benzopyran-4-one,7-hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-
    • DTXSID10440519
    • 7,4'-Dihydroxy-3,5-dimethoxyflavone
    • LMPK12112689
    • SCHEMBL15635428
    • 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one
    • 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 7-hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-
    • 1486-65-3
    • BAA48665
    • Inchi: 1S/C17H14O6/c1-21-12-7-11(19)8-13-14(12)15(20)17(22-2)16(23-13)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3
    • InChI Key: XMCNEMKKAQGVGK-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC(=CC=2)O)=C(C(C2C(=CC(=CC1=2)O)OC)=O)OC

Computed Properties

  • Exact Mass: 314.07903816g/mol
  • Monoisotopic Mass: 314.07903816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 85.2Ų

3,5-Di-Me ether-3,4',5,7-Tetrahydroxyflavone Pricemore >>

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